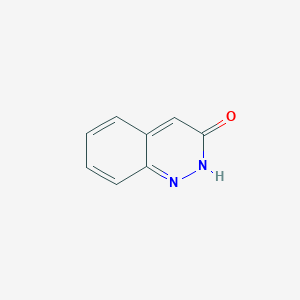

Cinnolin-3(2H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35117. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2H-cinnolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-5-6-3-1-2-4-7(6)9-10-8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUGAWWYKSOLEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=O)NN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00284040 | |

| Record name | Cinnolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31777-46-5 | |

| Record name | 31777-46-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinnolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydrocinnolin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Chronological and Synthetic Evolution of Cinnolin-3(2H)-one: From Diazo Origins to C-H Activation

Introduction: The Structural and Pharmacological Paradigm

Cinnolin-3(2H)-one represents a critical scaffold in medicinal chemistry, serving as a bioisostere to the widely utilized quinolin-2(1H)-one (carbostyril) and isoquinolin-1(2H)-one frameworks. While the parent cinnoline (1,2-diazanaphthalene) was first synthesized by von Richter in 1883, the specific oxygenated derivative at the 3-position—this compound—posed unique synthetic challenges that delayed its efficient access until the mid-20th century.

Tautomeric Reality: A defining feature of this scaffold is its prototropic tautomerism.[1] While often referred to as "3-hydroxycinnoline" in early literature, spectroscopic evidence established by Ames and Schofield (1953) and confirmed by modern computational methods demonstrates that the lactam (2H-one) form predominates in both the solid state and solution. This preference is driven by the preservation of aromaticity in the benzene ring and the high stability of the amide-like linkage, a critical factor for binding affinity in kinase and phosphodiesterase (PDE) active sites.

| Feature | This compound (Lactam) | 3-Hydroxycinnoline (Lactim) |

| Structure | Carbonyl at C3, Proton at N2 | Hydroxyl at C3, N2 unprotonated |

| Stability | Dominant (Solid/Solution) | Minor Tautomer |

| Binding Mode | Hydrogen Bond Donor (NH) & Acceptor (CO) | Hydrogen Bond Donor (OH) |

The Classical Era: The Neber-Bossel Synthesis (1929)

While von Richter established the cinnoline ring system via the cyclization of o-aminophenylpropiolic acid, this method primarily yielded 4-substituted derivatives. The first definitive and generalizable route to the 3-oxygenated system was developed by Neber and Bossel in 1929.

The Synthetic Logic

The Neber-Bossel synthesis relies on the construction of the N1–N2 bond via diazonium chemistry, followed by an intramolecular cyclization onto a carbon atom. It utilizes o-aminomandelic acid or (2-aminophenyl)hydroxyacetic acid derivatives.

Mechanism of Action

-

Diazotization: The primary amine of the starting material is converted to a diazonium salt.

-

Reduction: The diazonium species is reduced (typically with stannous chloride, SnCl₂) to the hydrazine.[2]

-

Acid-Mediated Cyclization: Under acidic conditions (HCl), the hydrazine attacks the carboxylic acid/ester functionality, closing the ring to form the 3-hydroxy intermediate, which tautomerizes to the stable this compound.[2]

Figure 1: The Neber-Bossel Synthesis Pathway. The critical step is the reduction of the diazo group to a hydrazine, enabling nucleophilic attack on the carbonyl carbon.

Mid-Century Mechanistic Expansion (1953)

In the 1950s, Ames and Schofield revisited the cinnoline scaffold, providing the rigorous structural proofs that defined the field. Their work in J. Chem. Soc.[3] (1953) was pivotal in:

-

Kinetics of Cyclization: They optimized the Neber-Bossel conditions, improving yields by controlling the pH during the reduction step.

-

Tautomeric Confirmation: Using UV spectroscopy, they compared the spectra of the parent compound against N-methylated and O-methylated fixed derivatives, conclusively proving the lactam (2H-one) preference.

The Modern Era: Rh(III)-Catalyzed C-H Activation

The 21st century shifted the paradigm from pre-functionalized diazonium precursors to direct C-H activation. A standout method, developed in 2015, utilizes Rhodium(III) catalysis to construct the cinnolin-3-one core from azobenzenes and diazotized Meldrum's acid.[4]

The Synthetic Logic

This method employs the azo group as a directing group for C-H activation. It bypasses the need for ortho-substituted anilines, allowing for the rapid assembly of complex cinnolinones from simple azobenzenes.

Mechanism of Action[5]

-

C-H Activation: The [Cp*RhCl₂]₂ catalyst coordinates to the azo nitrogen and activates the ortho C-H bond.

-

Carbenoid Insertion: The catalyst decomposes the diazotized Meldrum's acid (generating a carbene equivalent) which inserts into the metal-carbon bond.

-

Cyclization: Intramolecular nucleophilic attack of the azo nitrogen onto the ester carbonyl releases the cinnolin-3-one and regenerates the catalyst.

Figure 2: Simplified Catalytic Cycle for Rh(III)-Mediated Synthesis. The azo group acts as a directing group for C-H activation.

Comparative Experimental Protocols

Protocol A: Classical Neber-Bossel Synthesis (Adapted)

Best for: Simple, unsubstituted substrates where reagents are cheap and abundant.

-

Diazotization: Dissolve 2-aminomandelic acid (10 mmol) in 4M HCl (20 mL). Cool to 0°C. Add NaNO₂ (11 mmol) in water dropwise, maintaining temperature <5°C. Stir for 30 mins.

-

Reduction: Add a solution of SnCl₂·2H₂O (25 mmol) in conc. HCl (10 mL) dropwise to the cold diazonium solution. Stir at 0°C for 2 hours.

-

Cyclization: Heat the mixture to reflux for 1 hour. The hydrazine intermediate cyclizes in situ.

-

Isolation: Cool to room temperature. Neutralize with NaOH to pH 4-5. The precipitate (this compound) is filtered, washed with cold water, and recrystallized from ethanol.

Protocol B: Modern Rh(III)-Catalyzed Annulation

Best for: Complex drug discovery scaffolds; high functional group tolerance.

-

Setup: In a screw-cap vial, combine azobenzene derivative (0.2 mmol), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

-

Reagent Addition: Add diazotized Meldrum's acid (0.24 mmol) and solvent (DCE or MeOH).

-

Reaction: Seal and stir at 60°C for 4-12 hours.

-

Workup: Filter through a celite pad to remove metal residues. Concentrate the filtrate.

-

Purification: Purify via flash column chromatography (Hexane/EtOAc) to yield the N-substituted cinnolin-3-one.

Pharmacological Applications[6][7]

| Therapeutic Area | Mechanism | Relevance of Cinnolin-3-one Scaffold |

| Inflammation | PDE4 Inhibition | Bioisostere of rolipram-based quinolinones; improved solubility. |

| Antibacterial | DNA Gyrase | Planar intercalator; mimics fluoroquinolone binding modes. |

| Oncology | VEGFR Inhibitors | The N-N bond alters the H-bond acceptor vector, potentially overcoming resistance mutations in kinase pockets. |

| Anxiolytic | GABA-A Receptor | Acts as a benzodiazepine-site ligand due to structural similarity to 1,4-benzodiazepines. |

References

-

Richter, V. v. (1883).[5] "Über Cinnolinderivate." Berichte der deutschen chemischen Gesellschaft, 16(1), 677-683. Link

- Neber, P. W., & Bossel, G. (1929). "Über eine neue Synthese von Cinnolinen." Berichte der deutschen chemischen Gesellschaft, 62, 1378.

-

Ames, D. E., & Schofield, K. (1953). "Cinnolines. Part I. Some cinnoline derivatives." Journal of the Chemical Society, 3182-3187. Link

-

Yadav, M. R., et al. (2015). "Synthesis of this compound Derivatives from Rh-Catalyzed Reaction of Azobenzenes with Diazotized Meldrum's Acid." Organic Letters, 17(9), 2166–2169. Link

-

Vinogradova, O. V., & Balova, I. A. (2008).[2] "Methods for the synthesis of cinnolines (Review)." Chemistry of Heterocyclic Compounds, 44, 501–522. Link

Sources

- 1. Tautomer - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 390. Cinnolines. Part XXVIII. The nature of the C(3)-position. Part I. The Neber–Bossel synthesis of 3-hydroxycinnoline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. eurekaselect.com [eurekaselect.com]

Technical Guide: Richter Cinnoline Synthesis Mechanism

Executive Summary

The Richter Cinnoline Synthesis (distinct from the von Richter nucleophilic aromatic substitution) remains a cornerstone method for constructing the cinnoline (1,2-diazanaphthalene) scaffold. Historically defined by the cyclization of o-aminophenylpropiolic acid, modern applications focus on the diazotization of 2-alkynylanilines .

This scaffold is a critical bioisostere of quinoline and isoquinoline in medicinal chemistry, exhibiting significant utility in antitumor (e.g., c-Met inhibitors) and antibacterial drug discovery. This guide deconstructs the mechanistic pathways, addresses the instability of diazonium intermediates, and provides a modernized, self-validating protocol for laboratory application.

Mechanistic Foundations

The core transformation involves the intramolecular electrophilic attack of a diazonium cation onto a pendant alkyne. This reaction is governed by the electronic character of the alkyne and the nucleophiles present in the media.

The Classical Pathway

-

Diazotization: The primary amine of 2-alkynylaniline is converted to a diazonium salt (

) using sodium nitrite and strong acid (HCl/HBr). -

Electrophilic Cyclization: The electron-deficient diazonium nitrogen attacks the electron-rich triple bond. This is typically a 6-endo-dig cyclization.[1]

-

Vinyl Cation Formation: The cyclization generates a highly reactive vinyl cation intermediate at the C4 position.

-

Nucleophilic Trapping:

-

Aqueous Media: Water traps the cation, forming an enol which tautomerizes to 4-cinnolinone (often referred to as 4-hydroxycinnoline).

-

Halogenated Media: In the presence of concentrated HX, the halide (

) traps the cation, yielding 4-halocinnoline .

-

The "Masked" Diazonium Variation (Modern Optimization)

Direct diazotization often leads to side reactions due to the high reactivity of the diazonium species. Modern variations employ triazenes as stable, masked diazonium equivalents. These can be unmasked under mild acidic conditions, allowing for a controlled release of the reactive intermediate and higher regioselectivity.

Mechanistic Visualization

The following diagram illustrates the bifurcation between the formation of 4-cinnolinone and 4-halocinnoline based on the nucleophilic environment.

Figure 1: Mechanistic bifurcation in Richter cyclization. The vinyl cation is the critical divergence point.

Synthetic Evolution & Scope

Limitations of Classical Methods

-

Safety: Isolation of dry diazonium salts poses a severe explosion hazard.

-

Solubility: Many 2-alkynylanilines are poorly soluble in the aqueous acidic media required for classical diazotization.

-

Selectivity: Competition between solvent (water) and counter-ions (chloride/bromide) often yields difficult-to-separate mixtures of 4-hydroxy and 4-halo derivatives.

Modern One-Pot Protocols

To mitigate these risks, current methodologies utilize alkyl nitrites (e.g., t-butyl nitrite or isoamyl nitrite) in organic solvents (MeCN, DMSO). This allows for:

-

Homogeneous conditions: Improved solubility of lipophilic substrates.

-

Anhydrous cyclization: Minimizes 4-cinnolinone formation if the 4-halo or 4-H derivative is desired.

-

Tandem Sequences: Sonogashira coupling followed immediately by diazotization in the same vessel.

Comparative Data: Nucleophile Effect

| Conditions | Primary Nucleophile | Major Product | Typical Yield |

| Aq. HCl / NaNO₂ | Mixture (4-OH / 4-Cl) | 40-60% | |

| Conc. HCl (10N) / NaNO₂ | 4-Chlorocinnoline | 70-85% | |

| Conc. HBr / NaNO₂ | 4-Bromocinnoline | 65-80% | |

| Isoamyl nitrite / MeCN | Solvent/H-abstraction | Cinnoline (4-H) | 50-70% |

Validated Experimental Protocol

Objective: Synthesis of 4-Chlorocinnoline from 2-(phenylethynyl)aniline via Richter Cyclization. Safety Note: Diazonium intermediates are energetic. Perform all reactions behind a blast shield.

Reagents[2]

-

2-(Phenylethynyl)aniline (1.0 equiv)

-

Sodium Nitrite (

) (5.0 equiv) -

Concentrated Hydrochloric Acid (12 M)

-

Ice/Water bath

Step-by-Step Procedure

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-(phenylethynyl)aniline (1 mmol) in concentrated HCl (5 mL).

-

Cooling: Cool the suspension to -5 °C using an ice/salt bath. Ensure vigorous stirring to maintain a fine suspension.

-

Diazotization: Dropwise add a solution of

(5 mmol) in water (1.5 mL) over 10 minutes. Critical: Keep internal temperature below 0 °C to prevent decomposition. -

Cyclization: Allow the reaction to stir at -5 °C for 1 hour, then slowly warm to room temperature (25 °C) over 2 hours.

-

Observation: The mixture will darken, and nitrogen gas evolution may be observed initially.

-

-

Workup: Neutralize the mixture carefully with saturated

solution (Caution: foaming). Extract with Ethyl Acetate (3 x 20 mL). -

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation Checkpoints

-

Starch-Iodide Test: After step 3, a drop of the reaction mixture on starch-iodide paper should turn immediately black/blue, confirming excess nitrous acid (successful diazotization conditions).

-

LCMS Monitoring: Look for the disappearance of the starting aniline (M+H) and the appearance of the 4-chlorocinnoline mass (M+H). If a peak at (M+H - Cl + OH) appears, water competition is occurring; increase HCl concentration.

Workflow Visualization

The following diagram outlines the logical flow for a modern, library-scale synthesis of cinnoline derivatives using this mechanism.

Figure 2: Decision tree for selecting the appropriate Richter cyclization conditions based on the desired C4-substituent.

References

-

Richter Cyclization and Co-cyclization of Triazene-masked Diazonium Ions Source: Tetrahedron Letters (2010) URL:[2][Link]

-

Methods for the Synthesis of Cinnolines (Review) Source: Chemistry of Heterocyclic Compounds (2008) URL:[Link]

-

Cinnolines: Synthesis and Biological Activity Source: European Journal of Medicinal Chemistry (Contextual validation of bioisostere utility) URL:[Link]

-

Recent Developments in the Synthesis of Cinnoline Derivatives Source: Mini-Reviews in Organic Chemistry URL:[Link]

Sources

Foreword: A Senior Application Scientist's Perspective

An In-depth Technical Guide to the Physicochemical Properties of Cinnolin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

The cinnoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of compounds with a wide array of pharmacological activities, from antimicrobial to antitumor agents.[1] While extensive research has focused on complex derivatives, a comprehensive understanding of the parent heterocycle, this compound, is fundamental for any rational drug design program. This guide deviates from a simple data sheet. Due to the limited availability of consolidated experimental data for this specific parent compound in peer-reviewed literature, we will instead focus on the causality behind its properties and provide robust, field-proven protocols for their determination. Our objective is to equip you, the researcher, with the foundational knowledge and practical methodologies required to fully characterize this versatile molecule. We will explore not just what its properties are, but why they manifest and how to measure them accurately.

Molecular Structure and the Centrality of Tautomerism

This compound is a bicyclic aromatic heterocycle isosteric to quinoline.[1][2] Its most critical physicochemical feature is the existence of prototropic tautomerism. It exists in a dynamic equilibrium between the amide form, This compound , and the aromatic iminol form, 3-Hydroxycinnoline .[3]

The position of this equilibrium is highly sensitive to the molecular environment (e.g., solvent polarity, pH, solid-state packing) and profoundly influences the molecule's solubility, acidity/basicity, spectroscopic signature, and hydrogen bonding potential. In the solid state and in most non-polar solvents, the amide (oxo) tautomer is generally favored due to its stable lactam structure. However, the hydroxy tautomer contributes significantly to its chemical reactivity and aromatic character. Understanding this dual nature is paramount for interpreting experimental data.

Caption: Prototropic tautomerism of this compound.

Synthesis of the this compound Scaffold

The synthesis of the this compound core is typically achieved through the cyclization of suitably substituted benzene precursors. One of the most classical and effective approaches involves the intramolecular cyclization of a diazonium salt derived from a (2-aminophenyl)acetate derivative, which directly yields the 3-hydroxycinnoline tautomer.[4]

Caption: General workflow for the synthesis of this compound.

Core Physicochemical Properties: A Guided Characterization

The following sections provide both the theoretical context and the practical protocols for determining the key physicochemical properties that are critical for drug development.

Melting Point (MP)

Expertise & Experience: The melting point is a crucial indicator of purity and lattice energy. For this compound, the presence of a hydrogen bond donor (N-H) and acceptor (C=O) in the dominant amide tautomer suggests strong intermolecular hydrogen bonding. This leads to the expectation of a relatively high melting point and a crystalline solid appearance, significantly higher than that of the parent cinnoline (39°C).[5]

Protocol for Melting Point Determination (Capillary Method):

-

Sample Preparation: Ensure the sample is thoroughly dried and finely powdered to ensure uniform packing.

-

Capillary Loading: Load a small amount of the sample into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.

-

Instrumentation: Place the capillary into a calibrated melting point apparatus.

-

Measurement:

-

For an unknown compound, perform a rapid preliminary heating to estimate the approximate melting range.

-

For the accurate measurement, use a fresh sample and heat at a slow rate (1-2°C per minute) starting from ~15°C below the estimated MP.

-

-

Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A sharp melting range (<2°C) is indicative of high purity.

Solubility Profile

Expertise & Experience: Solubility is a cornerstone of drug formulation and bioavailability. The dual tautomeric nature of this compound dictates its solubility. The polar amide group of the oxo form and the potential for ionization suggest some aqueous solubility, while the aromatic rings confer lipophilicity. Overall, it is expected to be sparingly soluble in water, poorly soluble in non-polar solvents (e.g., hexanes), and more soluble in polar organic solvents like ethanol, methanol, and DMSO.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method):

-

System Preparation: Prepare saturated solutions by adding an excess of this compound to a series of vials containing the solvents of interest (e.g., pH 7.4 phosphate buffer, water, ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours). The continued presence of solid material confirms saturation.

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the samples at high speed to pellet all undissolved solid.

-

Sample Analysis: Carefully withdraw a precise aliquot from the supernatant, ensuring no solid is disturbed. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, typically UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the solubility in units of mg/mL or µg/mL based on the measured concentration and dilution factor.

Acidity and Basicity (pKa)

Expertise & Experience: The pKa value(s) define the ionization state of a molecule at a given pH, which governs its absorption, distribution, and excretion. This compound is amphoteric:

-

Acidic pKa: The N-H proton of the lactam in the oxo form is acidic and can be deprotonated under basic conditions.

-

Basic pKa: The N1 nitrogen atom (analogous to pyridine) is basic and can be protonated under acidic conditions. The pKa of the parent cinnoline is 2.64, providing a baseline expectation for this value.[5]

Protocol for pKa Determination (UV-Vis Spectrophotometry): This method is ideal for compounds with a chromophore whose absorbance spectrum changes with ionization state.

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12).

-

Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol).

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer, creating a series of solutions with identical total compound concentration but varying pH.

-

Spectroscopic Measurement: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each solution.

-

Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths against pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Spectroscopic Profile: Hallmarks and Interpretation

Spectroscopic analysis provides irrefutable confirmation of chemical structure and can also be used for quantification.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is excellent for identifying key functional groups. The spectrum of this compound will be a composite reflecting the tautomeric equilibrium. The most informative regions are:

-

3400-3100 cm⁻¹: A broad absorption here would indicate O-H stretching from the hydroxy tautomer and N-H stretching from the oxo tautomer.

-

1700-1650 cm⁻¹: A strong, sharp absorption in this region is the hallmark of the C=O (amide I) stretch from the dominant this compound tautomer.[6]

-

1620-1450 cm⁻¹: Multiple sharp bands corresponding to C=C and C=N stretching within the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR provides the most detailed structural map.

-

¹H NMR:

-

Aromatic Region (δ 7.0-8.5 ppm): Expect four distinct signals for the protons on the benzo ring, exhibiting characteristic ortho, meta, and para coupling constants. A singlet or sharp doublet will correspond to the C4 proton.

-

Labile Proton (δ >10 ppm): The N-H proton of the amide will likely appear as a broad singlet at a downfield chemical shift, which will exchange upon addition of D₂O.

-

-

¹³C NMR:

-

Carbonyl Carbon (δ >160 ppm): A signal in the far downfield region is characteristic of the C=O carbon in the amide tautomer.

-

Aromatic Region (δ 115-150 ppm): Expect eight distinct signals for the eight carbon atoms of the bicyclic system.

-

UV-Vis Spectroscopy

Expertise & Experience: The UV-Vis spectrum arises from π→π* transitions within the conjugated system. The spectrum will be pH-dependent due to the different electronic structures of the neutral, protonated, and deprotonated species. One would expect multiple absorption bands between 220-380 nm, characteristic of bicyclic aromatic systems.[7]

Summary of Physicochemical Data

This table is presented as a template for researchers to populate with their own experimental data, alongside expected characteristics based on chemical principles and data from analogous structures.

| Property | Recommended Technique | Expected Characteristics & Notes | Experimental Result |

| Molecular Formula | Mass Spectrometry | C₈H₆N₂O | |

| Molecular Weight | Mass Spectrometry | 146.15 g/mol | |

| Appearance | Visual Inspection | Crystalline solid, likely off-white to pale yellow. | |

| Melting Point | Capillary Method | Expected to be a high-melting solid (>150°C) due to H-bonding. | |

| Solubility (pH 7.4) | Shake-Flask & HPLC/UV | Sparingly soluble. | |

| Solubility (DMSO) | Shake-Flask & HPLC/UV | High solubility expected. | |

| Acidic pKa (N-H) | UV-Vis Titration | Expected in the range of 8-10. | |

| Basic pKa (N1) | UV-Vis Titration | Expected in the range of 2-3 (compare to Cinnoline, pKa 2.64).[5] | |

| IR Absorption (C=O) | FTIR (ATR or KBr) | Strong, sharp band at ~1660-1680 cm⁻¹.[6] | |

| ¹H NMR (C4-H) | ¹H NMR (in DMSO-d₆) | Singlet or doublet, δ 7.5-8.5 ppm. | |

| ¹H NMR (N2-H) | ¹H NMR (in DMSO-d₆) | Broad singlet, δ >10 ppm, D₂O exchangeable. | |

| UV-Vis λₘₐₓ | UV-Vis Spectrophotometry | Multiple bands expected in the 220-380 nm range. |

References

-

Cinnoline - Wikipedia. [Link]

-

Szumilak, M., Staszewska-Krajewska, O., & Cielecka-Piontek, J. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 25(3), 705. [Link]

-

Synthesis and characterization of some new cinnoline derivatives for its biological interest. (2016). International Journal of Chemical Studies. [Link]

-

Claramunt, R. M., et al. (2022). 1H-Benzo[de]cinnolines: an interesting class of heterocycles. Arkivoc, 2022(i), 165-185. [Link]

-

Cinnoline | C8H6N2 | CID 9208 - PubChem. [Link]

-

Quinoline | C9H7N | CID 7047 - PubChem. [Link]

-

Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. (2024). Scientific Reports, 14(1), 7247. [Link]

-

Szumilak, M., Staszewska-Krajewska, O., & Cielecka-Piontek, J. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 25(3), 705. [Link]

-

Vinogradova, S. V., & Balova, I. A. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(10), 1153-1172. [Link]

Sources

- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. digital.csic.es [digital.csic.es]

- 4. researchgate.net [researchgate.net]

- 5. Cinnoline - Wikipedia [en.wikipedia.org]

- 6. dkcop.dattakala.edu.in [dkcop.dattakala.edu.in]

- 7. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to the Structural Elucidation of Cinnolin-3(2H)-one Derivatives

An In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cinnoline nucleus is a bicyclic heterocycle of significant interest in medicinal chemistry, forming the structural core of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory and antibacterial properties.[1][2] The Cinnolin-3(2H)-one scaffold, a prominent member of this family, presents unique analytical challenges and opportunities due to its structural complexity and potential for tautomerism. This guide provides an in-depth exploration of the primary spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy—used for the comprehensive structural analysis of these derivatives. By integrating principles, field-proven protocols, and expert interpretation, this document serves as a vital resource for scientists engaged in the synthesis, characterization, and development of novel cinnoline-based therapeutic agents.

Introduction: The this compound Scaffold

Significance in Medicinal Chemistry

Cinnoline and its derivatives are recognized as privileged scaffolds in drug discovery.[2] Their versatile biological profile has led to the development of compounds evaluated for anti-inflammatory, antibacterial, analgesic, and antitumor activities.[2][3] The efficacy of these molecules is intrinsically linked to their precise three-dimensional structure and the nature and position of their substituents. Therefore, rigorous and unambiguous structural characterization is a cornerstone of the drug development pipeline, ensuring that structure-activity relationships (SAR) are built on a foundation of chemical certainty.

The Crucial Role of Tautomerism: Keto vs. Enol Forms

A defining characteristic of this compound derivatives is their capacity to exist as tautomers—constitutional isomers that readily interconvert. The primary equilibrium for this scaffold is between the lactam (keto) form, this compound, and the lactim (enol) form, Cinnolin-3-ol.[4][5]

This equilibrium is not merely an academic curiosity; it has profound implications for spectroscopic analysis. The dominant tautomer can be influenced by the physical state (solid vs. solution) and the polarity of the solvent.[6] For instance, polar aprotic solvents like DMSO tend to favor the keto form, whereas non-polar solvents such as chloroform can increase the population of the enol form.[6] Recognizing and interpreting the spectral signatures of both tautomers is essential for accurate characterization.

Integrated Spectroscopic Workflow

A single spectroscopic technique is rarely sufficient for complete structural elucidation. A synergistic approach, integrating data from multiple analytical methods, provides a self-validating system for confirmation.

Infrared (IR) Spectroscopy: Probing Functional Groups

Principle & Application for Cinnolinones

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an exceptionally powerful tool for identifying the functional groups present. For this compound derivatives, IR is primarily used to confirm the presence of the key N-H and C=O (carbonyl) groups of the lactam ring and to observe other bonds like C=N and C=C.[1]

Experimental Protocol: KBr Pellet Method

-

Preparation: Vigorously grind 1-2 mg of the solid this compound derivative with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Perform a background scan with an empty holder or a pure KBr pellet to subtract atmospheric (CO₂, H₂O) absorptions.

Interpreting the Spectrum: Characteristic Absorption Bands

The IR spectrum provides a molecular fingerprint. For the this compound core, several key absorption bands are diagnostic.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance & Notes | Reference |

| N-H (Amide) | Stretching | 3440 - 3300 | Confirms the presence of the N-H bond in the lactam ring. Can be broad. | [1][7] |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Indicates the aromatic protons of the fused benzene ring. | [7] |

| C=O (Amide I) | Stretching | 1680 - 1650 | A strong, sharp peak characteristic of the lactam carbonyl. Its position is sensitive to substitution and hydrogen bonding. | [1][7] |

| C=N / C=C | Stretching | 1625 - 1410 | A series of bands related to the stretching vibrations within the heterocyclic and aromatic rings. | [1][7] |

| N=N | Stretching | 1510 - 1500 | Characteristic of the azo group within the cinnoline ring system. | [1] |

Expert Insights: Distinguishing Tautomers with IR

The key to distinguishing the keto and enol forms lies in the "carbonyl versus hydroxyl" region.

-

Keto (Lactam) Form: The spectrum is dominated by a strong C=O stretch around 1670 cm⁻¹.[7]

-

Enol (Lactim) Form: The C=O peak would be absent, and a broad O-H stretching band would appear around 3400-3200 cm⁻¹. A C-O stretching band may also be observed around 1397 cm⁻¹.[8] In most solid-state measurements of this compound derivatives, the keto form predominates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Principle & Application

NMR spectroscopy exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide detailed information about the structure and connectivity of atoms in a molecule. It is the most powerful tool for elucidating the precise arrangement of the carbon-hydrogen framework.

Experimental Protocol: Sample Preparation and Solvent Selection

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative and dissolve it in 0.5-0.7 mL of a deuterated solvent in a standard 5 mm NMR tube.

-

Solvent Selection: The choice of solvent is critical.

-

CDCl₃ (Deuterated Chloroform): A common, non-polar solvent suitable for many organic compounds.[1]

-

DMSO-d₆ (Deuterated Dimethyl Sulfoxide): A polar aprotic solvent, excellent for dissolving a wider range of compounds and, crucially, for observing exchangeable protons like N-H and O-H, which often do not appear or are very broad in CDCl₃.[9]

-

-

Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.00 ppm).[10]

¹H NMR Spectral Analysis: Chemical Shifts and Coupling

The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment (chemical shift), and their neighboring protons (spin-spin coupling).

¹³C NMR Spectral Analysis: Identifying the Carbon Skeleton

The ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule, providing a map of the carbon backbone.

The Causality of Solvent Choice

As mentioned, the tautomeric equilibrium of this compound can be solvent-dependent.[6] Running NMR in both a non-polar solvent (like CDCl₃) and a polar one (like DMSO-d₆) can be a powerful diagnostic experiment. A significant change in the aromatic proton chemical shifts or the appearance/disappearance of an exchangeable proton signal can provide strong evidence for a shift in the keto-enol equilibrium.[6]

Data Summary: Typical Chemical Shift Ranges

| Atom Type | Spectrum | Typical Chemical Shift (δ, ppm) | Significance & Notes | Reference |

| N-H (Amide) | ¹H | 11.0 - 13.0 (in DMSO-d₆) | Broad singlet, exchangeable with D₂O. Its presence strongly supports the lactam structure. | [11] |

| Aromatic C-H | ¹H | 7.0 - 8.6 | Complex multiplet patterns. The specific shifts and coupling constants are diagnostic of the substitution pattern on the benzene ring. | [1] |

| Substituent Protons | ¹H | Varies (e.g., ~2.4 for CH₃) | Dependent on the specific derivative. | [1] |

| C=O (Amide) | ¹³C | 160 - 170 | Key signal confirming the lactam carbonyl. Its absence would suggest the enol form. | [1] |

| Aromatic/Heterocyclic C | ¹³C | 115 - 155 | A series of signals corresponding to the carbons of the bicyclic ring system. | [1] |

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Principle & Common Ionization Techniques

MS measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive technique for determining the molecular weight of a compound and, with high-resolution instruments, its elemental formula.

-

Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules, often coupled with liquid chromatography (LC-MS). It typically produces protonated molecules [M+H]⁺.[12]

-

Direct Analysis in Real Time (DART): A rapid, ambient ionization method that allows for direct analysis of solids with minimal sample preparation, often yielding the molecular ion M⁺ or [M+H]⁺.[1]

Experimental Protocol: A General LC-MS Workflow

Data Interpretation: The Molecular Ion and Isotopic Patterns

The most critical piece of information is the molecular ion peak, which corresponds to the molecular weight of the derivative.[13] High-resolution mass spectrometry (HRMS), often using a Time-of-Flight (TOF) analyzer, can provide a mass measurement with high accuracy (e.g., < 5 ppm error), allowing for the unambiguous determination of the elemental formula.[12] The presence of chlorine or bromine atoms will give characteristic isotopic patterns (e.g., M⁺ and M⁺+2 peaks) that are easily identifiable.[1]

UV-Vis Spectroscopy: Analyzing Electronic Transitions

Principle & Utility for Conjugated Systems

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals (electronic transitions). It is particularly useful for analyzing compounds with conjugated π-systems, such as the aromatic this compound scaffold.

Experimental Protocol: Solution Preparation and Measurement

-

Solution Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ M) in a UV-transparent solvent (e.g., methanol, ethanol).[14]

-

Data Acquisition: Record the absorbance spectrum over a range of ~200-450 nm using a dual-beam UV-Vis spectrophotometer.[14] Use a cuvette containing only the solvent as a reference.

Interpreting the Spectrum: λmax and Molar Absorptivity

The spectrum typically shows one or more broad absorption bands, each characterized by a wavelength of maximum absorbance (λmax). These bands correspond to π→π* and n→π* transitions within the conjugated system. The λmax values are sensitive to the extent of conjugation and the substituents on the aromatic ring.[14][15]

Application in Tautomerism Studies

The keto and enol tautomers have different chromophores and will thus exhibit different UV-Vis spectra. The enol form, with its Cinnolin-3-ol structure, often has a distinct electronic signature compared to the keto form. By measuring the spectra in different solvents, one can observe shifts in λmax or changes in peak shape that correlate with the tautomeric equilibrium, complementing findings from NMR.[6]

Conclusion: A Synergistic Approach to Structural Verification

The structural elucidation of this compound derivatives is a multi-faceted process that relies on the convergence of evidence from several spectroscopic techniques. IR spectroscopy confirms key functional groups, mass spectrometry defines the molecular weight and formula, NMR spectroscopy maps the detailed atomic connectivity, and UV-Vis spectroscopy probes the electronic nature of the conjugated system. Together, these methods provide a robust, self-validating framework for analysis, enabling researchers to confidently advance novel cinnoline derivatives in the quest for new and effective therapeutics.

References

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Synthesis and Characterization of Cinnoline Derivatives. Retrieved from [Link]

-

Tonk, R. K., et al. (n.d.). Synthesis and characterization of some new cinnoline derivatives for its biological interest. International Journal of Chemical Studies. Retrieved from [Link]

-

Chaudhary, P., & Kumar, R. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3729-3741. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-VIS spectra of cinnoline 3 in pure form and after released from cinn-loaded LCS in ethanol. Retrieved from [Link]

-

Al-Wahaibi, L. H., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5499. Retrieved from [Link]

-

Saczewski, J., et al. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 25(3), 643. Retrieved from [Link]

-

Al-Wahaibi, L. H., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5499. Retrieved from [Link]

-

Claramunt, R. M., et al. (2022). 1H-Benzo[de]cinnolines: an interesting class of heterocycles. Arkivoc, 2022(1), 165-185. Retrieved from [Link]

-

Rojas-López, M., et al. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. Heliyon, 10(6), e27771. Retrieved from [Link]

-

Chaudhary, P., et al. (n.d.). SYNTHESIS AND BIOLOGICAL SCREENING OF SOME CINNOLINE DERIVATIVES. International Journal of Universal Pharmacy and Bio Sciences. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6667. Retrieved from [Link]

-

Elguero, J., & Alkorta, I. (2022). A DFT study of the tautomerism of 1H-benzo[de]cinnolines and their protonated forms. Theoretical Chemistry Accounts, 141(4), 26. Retrieved from [Link]

-

Bernstein, M. P., et al. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA. Retrieved from [Link]

-

Pérez-Pérez, M., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 178, 262-269. Retrieved from [Link]

-

Li, H., et al. (2011). Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Analytical Sciences, 27(5), 493-497. Retrieved from [Link]

-

ResearchGate. (n.d.). UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral.... Retrieved from [Link]

-

Trade Science Inc. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

-

ResearchGate. (n.d.). The 3800-550 cm⁻¹ (2.63-18.18 m) IR spectra of quinoline (C₉H₇N).... Retrieved from [Link]

-

Rojas-López, M., et al. (2024). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. Heliyon, 10(11), e32104. Retrieved from [Link]

-

Magritek. (n.d.). Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds). Retrieved from [Link]

-

Gasparyan, M. K., et al. (2017). Investigating Biological Activity Spectrum for Novel Styrylquinazoline Analogues. Molecules, 22(12), 2043. Retrieved from [Link]

Sources

- 1. dkcop.dattakala.edu.in [dkcop.dattakala.edu.in]

- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. digital.csic.es [digital.csic.es]

- 5. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. tsijournals.com [tsijournals.com]

- 10. researchgate.net [researchgate.net]

- 11. Investigating Biological Activity Spectrum for Novel Styrylquinazoline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 14. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1H and 13C NMR Data for Cinnolin-3(2H)-one

Executive Summary

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopy of Cinnolin-3(2H)-one (also known as 3-hydroxycinnoline).[1] While the compound can theoretically exist as the enol tautomer (cinnolin-3-ol), experimental evidence confirms that it exists predominantly as the lactam tautomer (this compound) in both the solid state and polar solvents like DMSO. This guide details the synthesis via the classical Neber-Bossel method, specific NMR sample preparation, and a rigorous assignment of 1H and 13C chemical shifts.

Tautomeric Equilibrium & Structural Logic

Understanding the tautomeric preference is a prerequisite for accurate NMR interpretation.[1] The equilibrium heavily favors the 2H-one form due to the thermodynamic stability of the amide-like resonance, despite the loss of full aromaticity in the heterocyclic ring.

Tautomerism Diagram

Experimental Synthesis Protocol

The most authoritative route for synthesizing the parent this compound is the Neber-Bossel Synthesis .[1] This method avoids contamination with the 4-isomer and provides a high-purity substrate for spectral analysis.[1]

Step-by-Step Methodology

-

Precursor Preparation: Diazotization of 2-aminomandelic acid (or (2-aminophenyl)hydroxyacetic acid) using sodium nitrite and hydrochloric acid at 0–5 °C.[1]

-

Reduction: The resulting diazonium salt is reduced in situ using stannous chloride (SnCl₂) in concentrated HCl.[1] This yields the corresponding hydrazine intermediate.[1][2]

-

Cyclization: Upon heating the hydrazine intermediate in aqueous acid (reflux for 1–2 hours), intramolecular condensation occurs between the hydrazine moiety and the carboxylic acid/ester group.

-

Isolation: The solution is cooled, and the crude precipitate is filtered.

-

Purification: Recrystallization from ethanol or acetic acid affords pure this compound as pale yellow needles (m.p. ~200–202 °C).[1]

Synthesis Workflow

NMR Spectroscopy Data

Solvent Selection: DMSO-d6 is the required solvent.[1] In CDCl₃, solubility is poor, and rapid exchange of the NH proton can lead to line broadening. DMSO-d6 stabilizes the lactam tautomer via hydrogen bonding.[1]

1H NMR Data (400 MHz, DMSO-d6)

The spectrum is characterized by a distinct singlet for the H4 proton and a broad downfield signal for the NH proton.

| Position | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment Logic |

| NH (2) | 12.8 - 13.2 | Broad Singlet | 1H | - | Lactam NH; highly deshielded by carbonyl anisotropy and H-bonding.[1] |

| H-5 | 7.85 | Doublet (d) | 1H | 8.0 | Deshielded due to peri-proximity to the N1 lone pair/ring fusion.[1] |

| H-7 | 7.60 | Triplet (td) | 1H | 7.5, 1.2 | Para to the electron-withdrawing C=O group.[1] |

| H-8 | 7.45 | Doublet (d) | 1H | 8.0 | Protons on the benzene ring; standard aromatic region.[1] |

| H-6 | 7.25 | Triplet (td) | 1H | 7.5, 1.0 | Meta to the ring fusion; most shielded aromatic proton. |

| H-4 | 6.95 | Singlet (s) | 1H | - | Diagnostic Peak. Vinylic proton of the heterocyclic ring.[1] |

13C NMR Data (100 MHz, DMSO-d6)

The carbonyl carbon (C3) is the most deshielded signal. The C4 signal appears significantly upfield compared to typical aromatics, confirming the enaminone-like character of the C3-C4 bond in the lactam form.

| Position | Shift (δ, ppm) | Type | Structural Insight |

| C-3 | 160.5 | C=O[1] | Carbonyl carbon; characteristic of cyclic amides (lactams).[1] |

| C-8a | 140.2 | Cq | Quaternary bridgehead carbon next to N1. |

| C-5 | 129.8 | CH | Aromatic benzene ring carbon.[1] |

| C-7 | 128.4 | CH | Aromatic benzene ring carbon.[1] |

| C-6 | 124.5 | CH | Aromatic benzene ring carbon.[1] |

| C-8 | 119.5 | CH | Aromatic benzene ring carbon.[1] |

| C-4a | 118.2 | Cq | Quaternary bridgehead carbon.[1] |

| C-4 | 116.8 | CH | Diagnostic Peak. Alpha to carbonyl; shielded due to resonance.[1] |

Spectral Interpretation & Validation

To validate the synthesis of this compound versus its isomers (e.g., Cinnolin-4(1H)-one), observe the H4 proton .

-

This compound: H4 appears as a singlet around 6.9–7.0 ppm .[1]

-

Cinnolin-4(1H)-one: H3 appears as a singlet but typically at a different shift (approx 7.8 ppm) due to the proximity to the N=N bond rather than a carbonyl.[1]

-

Absence of O-H: The lack of a sharp OH peak (typically 9-10 ppm) and the presence of the broad NH (>12 ppm) confirms the 2H-one tautomer .

References

- Neber-Bossel Synthesis: Neber, P. W., & Bossel, G. (1952). The preparation of 3-hydroxycinnolines. Journal of the Chemical Society (Resumed), 2102-2108.

-

Tautomerism Confirmation: Katritzky, A. R., & Lagowski, J. M. (1963). Prototropic Tautomerism of Heteroaromatic Compounds: II. Six-membered Rings. Advances in Heterocyclic Chemistry, 1, 339-437. Link

-

General Cinnoline NMR Data: Ames, D. E., & Kucharska, H. Z. (1963). Cinnolines.[1][2][3][4][5][6][7][8][9][10][11] Part I. 4-Hydroxycinnolines. Journal of the Chemical Society, 4924-4929. (Provides comparative data for the 4-isomer to distinguish from the 3-isomer).

-

Modern Spectral Database: PubChem Compound Summary for CID 234722 (this compound). Link

Sources

- 1. 2,3-Dihydrocinnolin-3-one | C8H6N2O | CID 234722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pnrjournal.com [pnrjournal.com]

- 6. chemicalpapers.com [chemicalpapers.com]

- 7. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 8. innovativejournal.in [innovativejournal.in]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. mdpi.com [mdpi.com]

- 11. ijariit.com [ijariit.com]

Cinnolin-3(2H)-one Derivatives: A Technical Guide to a Privileged Pharmacophore in Drug Discovery

Introduction: The Cinnolin-3(2H)-one Scaffold - A Rising Star in Medicinal Chemistry

In the vast landscape of heterocyclic chemistry, the cinnoline nucleus, a bicyclic aromatic system containing two adjacent nitrogen atoms, has emerged as a cornerstone for the development of novel therapeutics.[1] Among its various isomeric forms, the this compound scaffold has garnered significant attention from medicinal chemists worldwide. This is not a random occurrence but a testament to its unique structural and electronic properties that make it a "privileged" pharmacophore – a molecular framework that is capable of binding to multiple biological targets with high affinity.[1]

The inherent bioactivity of the cinnoline core is broad and impressive, with derivatives exhibiting a wide spectrum of pharmacological effects, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and potent antitumor activities.[1][2] This versatility stems from the scaffold's ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and the optimization of its interactions with specific biological targets. This guide will provide an in-depth technical exploration of this compound derivatives, from their synthesis to their diverse pharmacological applications, offering researchers and drug development professionals a comprehensive resource to leverage this promising class of compounds.

Synthetic Strategies: Crafting the this compound Core

The construction of the this compound ring system can be achieved through several synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. Here, we will delve into some of the most robust and widely adopted synthetic strategies.

Classical Approaches: Diazotization and Cyclization

A traditional and effective method for the synthesis of cinnoline derivatives involves the diazotization of ortho-aminoaryl ketones or propiolic acids, followed by intramolecular cyclization.[3][4] This approach is versatile and allows for the introduction of a variety of substituents on the benzene ring.

A common variation involves the intramolecular cyclization of a hydrazone precursor. For instance, substituted anilines can be diazotized and coupled with active methylene compounds like cyanoacetamide to form the corresponding hydrazone. Subsequent intramolecular cyclization, often facilitated by a Lewis acid such as anhydrous aluminum chloride, yields the desired 4-aminocinnoline-3-carboxamide derivatives.[5]

Modern Methodologies: Rhodium-Catalyzed C-H Activation

More contemporary and elegant strategies have been developed, with Rhodium-catalyzed C-H activation/annulation reactions being a notable advancement.[6][7] This methodology offers a highly efficient and atom-economical route to a wide array of this compound derivatives. The reaction typically involves the coupling of readily available azobenzenes with a diazo compound, such as diazotized Meldrum's acid.[6][7]

Experimental Protocol: Rhodium-Catalyzed Synthesis of a this compound Derivative

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative this compound derivative via a Rhodium-catalyzed C-H activation/annulation reaction.

Materials:

-

Substituted Azobenzene (1.0 eq)

-

Diazotized Meldrum's Acid (1.5 eq)

-

[RhCp*Cl2]2 (2.5 mol%)

-

AgSbF6 (10 mol%)

-

1,2-Dichloroethane (DCE) as solvent

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add the substituted azobenzene (0.2 mmol, 1.0 eq), [RhCp*Cl2]2 (0.005 mmol, 2.5 mol%), and AgSbF6 (0.02 mmol, 10 mol%).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

-

Solvent and Reagent Addition: Add anhydrous 1,2-dichloroethane (1.0 mL) to the tube via syringe. Then, add a solution of diazotized Meldrum's acid (0.3 mmol, 1.5 eq) in DCE (1.0 mL) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at 60 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature and concentrate it under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.

-

Characterization: Characterize the purified compound by standard analytical techniques such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Pharmacological Landscape: Diverse Biological Activities of this compound Derivatives

The true potential of the this compound scaffold lies in its remarkable ability to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.

Anticancer Activity: A Multi-pronged Attack on Malignancy

This compound derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Many cancers are driven by the dysregulation of protein kinases, which are key components of cellular signaling pathways controlling cell growth, proliferation, and survival. This compound derivatives have been successfully developed as potent inhibitors of several important kinases.

-

PI3K/Akt Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is frequently hyperactivated in a wide range of human cancers. Several series of cinnoline derivatives have been developed as potent PI3K inhibitors, demonstrating nanomolar inhibitory activities and significant antiproliferative effects in various cancer cell lines.[8]

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription. Inhibitors of these enzymes can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis in cancer cells. Certain tetracyclic and pentacyclic cinnoline-based compounds have been shown to act as topoisomerase I and IIα inhibitors, exhibiting potent antiproliferative activity against various cancer cell lines.[9]

Caption: Mechanism of Topoisomerase I inhibition by this compound derivatives.

Anti-inflammatory and Analgesic Properties

Cinnoline derivatives have also been investigated for their potential in treating inflammatory disorders and pain. Their mechanisms of action in this context often involve the modulation of key inflammatory mediators and enzymes.

-

Human Neutrophil Elastase (HNE) Inhibition: HNE is a serine protease implicated in various inflammatory diseases. Cinnoline-based compounds have been designed as inhibitors of HNE, offering a potential therapeutic strategy for conditions characterized by excessive HNE activity.[9]

Central Nervous System (CNS) Applications

The versatile cinnoline scaffold has also found applications in the development of agents targeting the central nervous system. Derivatives have been explored for their potential in treating neurological and psychiatric disorders.

Structure-Activity Relationship (SAR) and Data Presentation

The pharmacological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

| Derivative Class | Target | Key Substituents for Activity | Representative IC50/EC50 | Reference |

| Cinnoline-based | PI3K | Varied substitutions on the cinnoline core | 0.264 µM (on a human tumor cell line) | [8] |

| Indeno[1,2-c]cinnolines | Topoisomerase IIα | Aminobutylamide side chain | 45 nM (HeLa cells), 85 nM (MCF-7 cells) | [9] |

Experimental Protocols for Biological Evaluation

To assess the pharmacological potential of newly synthesized this compound derivatives, a battery of in vitro and in vivo assays are employed. Here, we provide standardized protocols for key biological evaluations.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay: PI3K Activity Assay

This protocol describes a general method for assessing the inhibitory activity of this compound derivatives against a specific PI3K isoform.

Materials:

-

Recombinant human PI3K enzyme

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate

-

ATP (adenosine triphosphate)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Reaction Setup: In a 384-well plate, add the kinase buffer, the this compound derivative at various concentrations, and the recombinant PI3K enzyme. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate Reaction: Add a mixture of PIP2 substrate and ATP to initiate the kinase reaction.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, following the manufacturer's instructions.

-

Data Analysis: Measure the luminescence signal, which is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In Vitro Topoisomerase I Inhibition Assay: DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine)

-

This compound derivatives

-

Agarose gel electrophoresis system

-

DNA staining dye (e.g., ethidium bromide)

Procedure:

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, supercoiled plasmid DNA, and the this compound derivative at various concentrations.

-

Enzyme Addition: Add human Topoisomerase I to the reaction mixture to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization: Stain the gel with a DNA dye and visualize the DNA bands under UV light.

-

Analysis: Analyze the gel to determine the extent of DNA relaxation in the presence of the inhibitor compared to the control.

Conclusion and Future Directions

The this compound scaffold has firmly established itself as a pharmacologically significant entity with a vast potential for the development of novel therapeutic agents. Its synthetic tractability, coupled with its ability to interact with a diverse array of biological targets, makes it an attractive starting point for drug discovery programs. The anticancer properties of these derivatives, particularly their role as kinase and topoisomerase inhibitors, are especially promising and warrant further investigation.

Future research in this area should focus on several key aspects:

-

Lead Optimization: Elucidating more detailed structure-activity relationships to guide the design of next-generation this compound derivatives with improved potency, selectivity, and pharmacokinetic profiles.

-

Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the observed pharmacological activities to identify novel biological targets and pathways.

-

In Vivo Efficacy and Safety: Rigorous preclinical evaluation of lead compounds in relevant animal models to assess their in vivo efficacy, toxicity, and overall therapeutic potential.

-

Exploration of New Therapeutic Areas: Expanding the investigation of this compound derivatives to other disease areas where their known biological targets play a crucial role.

References

-

Son, J. Y., Kim, S., Jeon, W. H., & Lee, P. H. (2015). Synthesis of this compound Derivatives from Rh-Catalyzed Reaction of Azobenzenes with Diazotized Meldrum's Acid. Organic Letters, 17(10), 2518–2521. [Link]

-

ChemInform. (2015). Synthesis of this compound Derivatives from Rh-Catalyzed Reaction of Azobenzenes with Diazotized Meldrum′s Acid. ChemInform, 46(36). [Link]

-

Li, J., Wang, Y., Zhang, Y., Yu, J., & Zhou, Y. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 46, 128271. [Link]

-

Innovative Journal. (2020). A Concise Review on Cinnolines. Innovative Journal. [Link]

-

Mishra, A., et al. (2022). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. [Link]

-

Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. [Link]

-

Saxena, V., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1). [Link]

-

Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 24(12), 2271. [Link]

-

Abdel-Aziz, A. A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Pharmaceuticals, 15(3), 309. [Link]

-

Inspiralis. (n.d.). Human Topoisomerase I Relaxation Assay. Inspiralis. [Link]

-

Vikas, et al. (2009). Synthesis, characterization and biological activities of substituted cinnoline culphonamides. E-Journal of Chemistry, 6(4), 1133-1138. [Link]

-

El-Naggar, M. A., et al. (2024). Exploring new quinazolin-4(3H)-one derivatives as CDK2 inhibitors: Design, synthesis, and anticancer evaluation. Drug Development Research. [Link]

-

Kassab, S. E., et al. (2022). Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. Molecules, 27(2), 438. [Link]

-

El-Naggar, M. A., et al. (2022). Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 864-881. [Link]

-

Antony, S., et al. (2013). Topoisomerase Assays. Current Protocols in Pharmacology, Chapter 3, Unit3.3. [Link]

-

Hunchak, Y., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry, 9(2), 100-108. [Link]

-

Stewart, L., et al. (1999). DNA relaxation by human topoisomerase I occurs in the closed clamp conformation of the protein. Proceedings of the National Academy of Sciences, 96(21), 11832-11837. [Link]

-

Hart, J. R., et al. (2012). The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy. PLoS One, 7(1), e30016. [Link]

-

El-Naggar, M. A., et al. (2022). Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 864-881. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Lin, Y., et al. (2018). Rh(III)-catalyzed Synthesis of Pyrazolo[1,2-a]cinnolines from Pyrazolidinones and Diazo compounds. Organic Letters, 20(15), 4565-4569. [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. ResearchGate. [Link]

-

Roca, J. (2000). Principle of the topoisomerase I-mediated relaxation assay. ResearchGate. [Link]

-

Mishra, P., et al. (2015). Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives. The Pharma Innovation Journal, 4(10), 1-5. [Link]

-

Inspiralis. (n.d.). Human Topoisomerase I Relaxation High Throughput Plate Assay. Inspiralis. [Link]

-

Zhang, M., et al. (2021). Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review). International Journal of Oncology, 58(5), 1-1. [Link]

-

Wang, B., et al. (2019). Rh(III)-catalyzed Synthesis of Quinolin-2(1H)-ones Construction via C-H Bond Activation of Simple Anilines with CO and Alkynes. Organic Letters, 21(16), 6436-6440. [Link]

-

ResearchGate. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. [Link]

-

Adriaenssens, E. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. [Link]

-

Lewgowd, W., & Stanczak, A. (2007). Cinnoline Derivatives with Biological Activity. Archiv der Pharmazie, 340(2), 65-80. [Link]

Sources

- 1. zenodo.org [zenodo.org]

- 2. pnrjournal.com [pnrjournal.com]

- 3. innovativejournal.in [innovativejournal.in]

- 4. ijper.org [ijper.org]

- 5. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of this compound Derivatives from Rh-Catalyzed Reaction of Azobenzenes with Diazotized Meldrum's Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Theoretical Treatise on the Tautomeric Landscape of Cinnolin-3(2H)-one

Abstract

Cinnolin-3(2H)-one and its tautomeric forms are of significant interest in medicinal chemistry and drug development due to the prevalence of the cinnoline scaffold in a wide array of biologically active compounds. Understanding the tautomeric preferences of this heterocyclic system is paramount for predicting its chemical behavior, receptor interactions, and pharmacokinetic properties. This technical guide provides an in-depth theoretical framework for studying the tautomers of this compound, grounded in modern computational chemistry techniques. We will explore the fundamental principles of its tautomerism, propose a robust computational protocol for determining the relative stabilities of its tautomers, and discuss the expected outcomes in the context of established experimental evidence for related systems. Furthermore, this guide outlines key experimental methodologies for the validation of theoretical predictions, ensuring a cohesive and self-validating approach to the study of this important molecule.

Introduction: The Tautomeric Duality of this compound

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for molecular properties and reactivity. In the case of this compound, the primary tautomeric relationship is a lactam-lactim equilibrium. The two principal tautomers are:

-

This compound (Lactam form): Characterized by a carbonyl group at the C3 position and a proton on the N2 nitrogen atom.

-

3-Hydroxycinnoline (Lactim form): Featuring a hydroxyl group at the C3 position, resulting in a fully aromatic system.

The delicate balance of this equilibrium is dictated by a confluence of factors including intramolecular electronic effects, solvent polarity, and temperature. A comprehensive understanding of which tautomer predominates under physiological conditions is crucial for rational drug design, as the hydrogen bonding capacity, lipophilicity, and overall shape of the molecule are significantly altered between the two forms.